molecular formula C13H19ClN2O2S B6975771 (4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone

(4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone

Cat. No.: B6975771
M. Wt: 302.82 g/mol
InChI Key: VHICICLGSRLPLU-UHFFFAOYSA-N
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Description

(4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a chlorine atom and a methyl group, as well as a thiazepane ring with a dimethyl substitution and a ketone functional group

Properties

IUPAC Name

(4-chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-13(2)4-5-16(6-7-19(13)18)12(17)11-8-10(14)9-15(11)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHICICLGSRLPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1=O)C(=O)C2=CC(=CN2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the chlorine and methyl substituents. The thiazepane ring is then synthesized separately and subsequently coupled with the pyrrole derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely be scaled up from laboratory conditions, with optimizations for yield and purity. Key factors in industrial production include the control of reaction temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-methylpyrrol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
  • (4-Chloro-1-methyl-1H-pyrrol-2-yl)[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methanone

Uniqueness

Compared to similar compounds, (4-Chloro-1-methylpyrrol-2-yl)-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)methanone is unique due to the presence of both a pyrrole and a thiazepane ring in its structure. This dual-ring system provides distinct chemical properties and potential for diverse applications. The specific substituents on the rings also contribute to its unique reactivity and interactions with biological targets.

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